4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrole ring, a sulfonyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the pyrrole derivative. The pyrrole ring is synthesized through the condensation of 2,5-dimethylpyrrole with a suitable aldehyde or ketone under acidic conditions . The resulting intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group . Finally, the amino group is introduced through a nucleophilic substitution reaction, followed by the addition of the butanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Shares the pyrrole and sulfonyl groups but differs in the presence of a benzamide moiety.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Contains a similar pyrrole structure but with different substituents on the benzene ring.
Uniqueness
4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
CAS No. |
5414-55-1 |
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Molecular Formula |
C22H22N2O5S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfonylanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H22N2O5S/c1-15-3-4-16(2)24(15)18-7-11-20(12-8-18)30(28,29)19-9-5-17(6-10-19)23-21(25)13-14-22(26)27/h3-12H,13-14H2,1-2H3,(H,23,25)(H,26,27) |
InChI Key |
HFAUVSJJTZFPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)O)C |
Origin of Product |
United States |
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